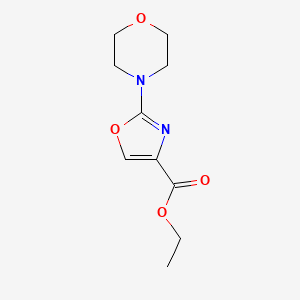

Ethyl 2-morpholinooxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-morpholinooxazole-4-carboxylate is a chemical compound with the molecular formula C10H14N2O4 It is an ester derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-morpholinooxazole-4-carboxylate typically involves the reaction of ethyl oxalyl chloride with morpholine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholinooxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can yield corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Synthetic Chemistry

Ethyl 2-morpholinooxazole-4-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It can be utilized in various chemical reactions such as:

- Cyclization : Involves the formation of oxazole derivatives.

- Substitution Reactions : Allows for the introduction of various functional groups.

These reactions are essential for developing new materials and pharmaceuticals.

The compound has demonstrated significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Properties : Studies indicate that it exhibits activity against several bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Research has shown that it has cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The IC50 values for these cell lines were found to be approximately 0.76 µM and 0.11 µM, respectively, indicating strong anticancer potential .

Pharmaceutical Development

Ongoing research explores its use as a precursor for drug development, particularly in synthesizing anti-inflammatory and anticancer agents. The compound's ability to inhibit phosphodiesterases (PDEs) is particularly relevant in treating cardiovascular diseases and certain cancers .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of p53 and caspase-3 cleavage, indicating the activation of apoptotic pathways. This suggests that the compound may serve as a lead candidate for developing new anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.76 | Induction of apoptosis via p53 activation |

| PANC-1 (Pancreatic) | 0.11 | Cell cycle arrest at G0-G1 phase |

Study 2: Inhibition of Phosphodiesterases

In another study focusing on its role as a phosphodiesterase inhibitor, this compound exhibited significant inhibitory effects on PDE activity, crucial for regulating cellular signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of ethyl 2-morpholinooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of microorganisms .

Comparison with Similar Compounds

Ethyl 2-morpholinooxazole-4-carboxylate can be compared with other oxazole derivatives such as:

- Ethyl 2-oxazole-4-carboxylate

- Mthis compound

- 2-Morpholinooxazole-4-carboxylic acid

Uniqueness

The presence of the morpholine ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

Ethyl 2-morpholinooxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the reaction of morpholine with oxazole derivatives. The general structure includes a morpholine moiety attached to an oxazole ring, which is further substituted with a carboxylate group. This structural configuration is crucial for its biological activity.

Biological Activity Overview

- Antitumor Activity : Research has indicated that derivatives of oxazoles, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

-

Mechanisms of Action :

- Apoptosis Induction : Studies demonstrate that this compound can activate caspase pathways, leading to increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells, particularly in hematological malignancies.

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, effectively halting their proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Cell Cycle Arrest | G1 phase arrest | |

| Inhibition of Platelet Aggregation | PAR4 inhibition |

Case Study: Antitumor Effects in Leukemia

A notable study investigated the effects of this compound on HL-60 promyelocytic leukemia cells. The findings revealed:

- Cytotoxic Concentration : The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM.

- Mechanistic Insights : Treatment led to significant increases in intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis signaling pathways. The study also reported enhanced caspase-3 activity, indicating effective induction of the apoptotic cascade.

Table 2: Effects on HL-60 Cells

| Treatment Concentration (µM) | % Apoptotic Cells | Caspase-3 Activity (fold increase) |

|---|---|---|

| 0 | 0.2 | Baseline |

| 5 | 1.6 | 6 |

| 25 | 75.4 | 43 |

| 50 | 80.0 | 140 |

Properties

IUPAC Name |

ethyl 2-morpholin-4-yl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKNRLWNPUZFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.